molecular formula C14H14N2O6S2 B7734304 4,4'-Diamino-2,2'-stilbenedisulfonic acid CAS No. 28096-93-7

4,4'-Diamino-2,2'-stilbenedisulfonic acid

Cat. No.: B7734304
CAS No.: 28096-93-7
M. Wt: 370.4 g/mol
InChI Key: REJHVSOVQBJEBF-OWOJBTEDSA-N
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Description

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992)

Biochemical Analysis

Biochemical Properties

4,4’-Diamino-2,2’-stilbenedisulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of dyes and optical brighteners. It interacts with various enzymes and proteins during these processes. For instance, it is involved in the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder to produce the final product . The nature of these interactions often involves the formation of covalent bonds between the amino groups of 4,4’-Diamino-2,2’-stilbenedisulfonic acid and other reactive groups in the enzymes or proteins.

Cellular Effects

The effects of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on various types of cells and cellular processes are not extensively documented. It has been reported to have weak estrogenic properties based on its structural similarity with diethylstilbestrol and unsubstantiated reports of male reproductive dysfunction . This suggests that 4,4’-Diamino-2,2’-stilbenedisulfonic acid may influence cell signaling pathways and gene expression related to estrogenic activity.

Molecular Mechanism

At the molecular level, 4,4’-Diamino-2,2’-stilbenedisulfonic acid exerts its effects through binding interactions with biomolecules. Its amino groups can form covalent bonds with other reactive groups, leading to enzyme inhibition or activation. Additionally, its sulfonic acid groups may participate in ionic interactions with positively charged residues in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid are crucial for its long-term effects on cellular function. The compound is stable under standard conditions but may degrade over time when exposed to light or heat . Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 4,4’-Diamino-2,2’-stilbenedisulfonic acid vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects. At high doses, it has been associated with weak estrogenic properties and potential reproductive dysfunction . Threshold effects and toxic or adverse effects at high doses should be carefully monitored in animal studies.

Metabolic Pathways

4,4’-Diamino-2,2’-stilbenedisulfonic acid is involved in metabolic pathways related to the synthesis of dyes and optical brighteners. It interacts with enzymes such as reductases during the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthesis process.

Transport and Distribution

Within cells and tissues, 4,4’-Diamino-2,2’-stilbenedisulfonic acid is transported and distributed through interactions with transporters and binding proteins. Its water-soluble nature facilitates its movement across cellular membranes . The compound may accumulate in specific tissues, depending on the presence of binding proteins that interact with its amino and sulfonic acid groups.

Subcellular Localization

The subcellular localization of 4,4’-Diamino-2,2’-stilbenedisulfonic acid is influenced by its targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and protein function . The compound’s localization can impact its activity and function, contributing to its overall biochemical properties.

Properties

IUPAC Name

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
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InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+
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InChI Key

REJHVSOVQBJEBF-OWOJBTEDSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
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Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O
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Molecular Formula

C14H14N2O6S2
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Related CAS

25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt)
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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DSSTOX Substance ID

DTXSID60182371
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)-
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Molecular Weight

370.4 g/mol
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Physical Description

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index]
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER
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Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Color/Form

YELLOW NEEDLES

CAS No.

81-11-8, 28096-93-7
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino-
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Melting Point

greater than 617 °F (NTP, 1992)
Record name 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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